4-(Imidazo[1,2-A]pyridin-7-YL)morpholine
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Overview
Description
4-(Imidazo[1,2-A]pyridin-7-YL)morpholine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine ring system attached to a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of an aminoazine with an aldehyde and an isonitrile to form the imidazo[1,2-a]pyridine core . The morpholine ring can then be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-A]pyridin-7-YL)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Imidazo[1,2-A]pyridin-7-YL)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-7-ylmorpholine |
InChI |
InChI=1S/C11H13N3O/c1-3-14-4-2-12-11(14)9-10(1)13-5-7-15-8-6-13/h1-4,9H,5-8H2 |
InChI Key |
OEVQSCSPTOWUEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=NC=CN3C=C2 |
Origin of Product |
United States |
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